Cas no 1094671-86-9 (6-chloroquinoline-8-sulfonamide)

6-chloroquinoline-8-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 6-chloroquinoline-8-sulfonamide
-
- MDL: MFCD11650735
- インチ: 1S/C9H7ClN2O2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H,(H2,11,13,14)
- InChIKey: FQKQVVURFLWAAI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC2=CC=CN=C2C(=C1)S(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 328
- トポロジー分子極性表面積: 81.4
- 疎水性パラメータ計算基準値(XlogP): 1
6-chloroquinoline-8-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-272017-0.5g |
6-chloroquinoline-8-sulfonamide |
1094671-86-9 | 95% | 0.5g |
$579.0 | 2023-09-10 | |
Enamine | EN300-272017-0.25g |
6-chloroquinoline-8-sulfonamide |
1094671-86-9 | 95% | 0.25g |
$367.0 | 2023-09-10 | |
Enamine | EN300-272017-0.05g |
6-chloroquinoline-8-sulfonamide |
1094671-86-9 | 95% | 0.05g |
$174.0 | 2023-09-10 | |
Chemenu | CM473538-1g |
6-chloroquinoline-8-sulfonamide |
1094671-86-9 | 95%+ | 1g |
$906 | 2023-03-19 | |
Enamine | EN300-272017-1g |
6-chloroquinoline-8-sulfonamide |
1094671-86-9 | 95% | 1g |
$743.0 | 2023-09-10 | |
Enamine | EN300-272017-10g |
6-chloroquinoline-8-sulfonamide |
1094671-86-9 | 95% | 10g |
$3191.0 | 2023-09-10 | |
Enamine | EN300-272017-5g |
6-chloroquinoline-8-sulfonamide |
1094671-86-9 | 95% | 5g |
$2152.0 | 2023-09-10 | |
A2B Chem LLC | AZ88084-250mg |
6-chloroquinoline-8-sulfonamide |
1094671-86-9 | 95% | 250mg |
$422.00 | 2024-04-20 | |
A2B Chem LLC | AZ88084-10g |
6-chloroquinoline-8-sulfonamide |
1094671-86-9 | 95% | 10g |
$3394.00 | 2024-04-20 | |
Aaron | AR01JHTS-5g |
6-chloroquinoline-8-sulfonamide |
1094671-86-9 | 95% | 5g |
$2984.00 | 2023-12-16 |
6-chloroquinoline-8-sulfonamide 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
6-chloroquinoline-8-sulfonamideに関する追加情報
Introduction to 6-chloroquinoline-8-sulfonamide (CAS No. 1094671-86-9)
6-chloroquinoline-8-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1094671-86-9, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the quinoline scaffold, which is well-documented for its broad spectrum of biological activities, particularly in the context of antimicrobial and anti-inflammatory applications. The structural modification of quinoline derivatives, such as the introduction of a chloro group at the 6-position and a sulfonamide moiety at the 8-position, has been strategically employed to enhance pharmacological properties and improve therapeutic efficacy.
The sulfonamide functional group is a well-established pharmacophore in drug design, known for its ability to interact with biological targets such as enzymes and receptors. In the case of 6-chloroquinoline-8-sulfonamide, the sulfonamide moiety contributes to its solubility and binding affinity, making it a promising candidate for further development into novel therapeutic agents. The presence of the chloro group at the 6-position of the quinoline ring further modulates its electronic and steric properties, influencing its reactivity and biological interactions.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6-chloroquinoline-8-sulfonamide and biological targets. Studies have indicated that this compound exhibits potential inhibitory activity against various enzymes and receptors involved in inflammatory pathways. For instance, preliminary in vitro studies have suggested that 6-chloroquinoline-8-sulfonamide may interfere with the activity of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis and inflammation. Additionally, its ability to modulate certain ion channels has been explored, highlighting its potential as a tool compound for investigating neurological disorders.
The synthesis of 6-chloroquinoline-8-sulfonamide involves multi-step organic transformations, starting from commercially available quinoline derivatives. The chlorination step at the 6-position is typically achieved using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), while the introduction of the sulfonamide group is commonly accomplished via nucleophilic substitution reactions involving sulfonyl chlorides or sulfonyl azides. Optimizing reaction conditions to maximize yield and purity is crucial, as impurities can significantly affect biological activity.
One of the most compelling aspects of 6-chloroquinoline-8-sulfonamide is its potential application in addressing resistant bacterial infections. The quinoline scaffold has a long history of use in antimicrobial agents, such as chloroquine and quinine, which have been instrumental in treating malaria. However, the emergence of drug-resistant strains has necessitated the development of new antimicrobial compounds. The structural features of 6-chloroquinoline-8-sulfonamide, particularly the sulfonamide group, may enhance its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
In addition to its antimicrobial potential, 6-chloroquinoline-8-sulfonamide has shown promise in preclinical studies as an anti-inflammatory agent. Chronic inflammation is associated with a multitude of diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. By targeting inflammatory pathways, 6-chloroquinoline-8-sulfonamide may offer a therapeutic benefit beyond traditional anti-inflammatory drugs. Further research is needed to elucidate its exact mechanism of action and identify any potential side effects or toxicities.
The development of novel drug candidates like 6-chloroquinoline-8-sulfonamide relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. High-throughput screening (HTS) techniques have been instrumental in identifying lead compounds with desirable pharmacological properties. Once a lead compound is identified, structure-activity relationship (SAR) studies are conducted to optimize its potency and selectivity. These studies often involve synthesizing analogs with modified chemical scaffolds to assess how changes in structure affect biological activity.
The role of computational methods in drug discovery cannot be overstated. Molecular docking simulations have been used extensively to predict how 6-chloroquinoline-8-sulfonamide interacts with target proteins. By modeling these interactions at an atomic level, researchers can gain insights into binding affinities and potential side effects before conducting expensive wet-lab experiments. Additionally, virtual screening techniques allow for rapid identification of compounds from large databases that may have similar properties to known active ingredients.
Future directions for research on 6-chloroquinoline-8-sulfonamide include exploring its potential as an anticancer agent. Quinoline derivatives have been investigated for their ability to induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell growth and survival. The sulfonamide group may enhance this effect by modulating enzymes such as kinases or transcription factors that are overexpressed in tumor cells.
Ethical considerations are also paramount in drug development. Ensuring that research on compounds like 6-chloroquinoline-8-sulfonamide adheres to strict ethical guidelines is essential for maintaining public trust and ensuring patient safety. This includes conducting thorough toxicological studies before moving into clinical trials and involving diverse populations in research studies to ensure equitable treatment.
In conclusion,6-chloroquinoline-8-sulfonamide (CAS No. 1094671-86-9) represents a promising area of investigation in medicinal chemistry with potential applications across multiple therapeutic domains. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents targeting infections, inflammation, and possibly even cancer. Continued research efforts will be crucial in unlocking its full therapeutic potential while ensuring safety and efficacy through rigorous scientific investigation.
1094671-86-9 (6-chloroquinoline-8-sulfonamide) 関連製品
- 1499380-82-3(1-(3-bromo-4-chlorophenyl)-1H-pyrazole-3-carboxylic acid)
- 18317-88-9(cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione)
- 956576-72-0(6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline)
- 2097932-95-9(3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide)
- 941975-30-0(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide)
- 2227738-44-3(4-amino-1-methyl-5-(1,3-thiazol-4-yl)pyrrolidin-2-one)
- 1269530-95-1(2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid)
- 102418-74-6((+)-Biotin 4-Amidobenzoic Acid, Sodium Salt)
- 4747-41-5(1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione)
- 951385-68-5(Sildenafil-d8)



